2,6-Diamino-3,5-dinitropyrazine
Overview
Description
2,6-Diamino-3,5-dinitropyrazine is a high-energy, low-sensitivity explosive compound. It is known for its excellent performance characteristics, including high density, high detonation velocity, and low impact sensitivity. This compound is often used in propellant and explosive formulations due to its stability and energy output .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-3,5-dinitropyrazine typically involves multiple steps. One common method starts with N-nitroso-bis(cyanomethyl)amine, which undergoes cyclisation, acidification, nitration, and N-oxidation to yield the final product. This method has an overall yield of approximately 54% .
Another approach involves the nitration of 2,6-diaminopyrazine, which is prepared from 2,6-dichloropyrazine through azide substitution followed by hydrogenation. This method, however, has a lower yield and involves more expensive starting materials .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance safety and efficiency. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3,5-dinitropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions include various amino and nitro derivatives, which can be further processed for different applications .
Scientific Research Applications
2,6-Diamino-3,5-dinitropyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-diamino-3,5-dinitropyrazine involves its decomposition under high temperatures and pressures. The initial decomposition step involves the cleavage of NO2 and NH2 groups, followed by the release of gaseous products such as NO and C2N2. This process results in a two-step exothermic reaction, producing significant heat and energy .
Comparison with Similar Compounds
2,6-Diamino-3,5-dinitropyrazine is often compared with other high-energy, low-sensitivity explosives such as:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its extreme insensitivity, TATB is less energetic compared to this compound.
Hexanitrohexaazaisowurtzitane (CL-20): CL-20 has higher energy output but is more sensitive to impact and friction.
This compound-1-oxide (LLM-105): This compound is similar in structure but has different thermal stability and decomposition characteristics.
Properties
IUPAC Name |
3,5-dinitropyrazine-2,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O4/c5-1-3(9(11)12)8-4(10(13)14)2(6)7-1/h(H4,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFSFHCMJAFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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